methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate
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Overview
Description
Methyl 4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with a pyrazole derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with methyl 4-isocyanatobenzoate to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate include:
Tetrahydro-4-methyl-2H-pyran-2-one: A related compound with a similar pyran ring structure.
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Another compound with a tetrahydro-2H-pyran moiety.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-18(23)15-4-2-14(3-5-15)17(22)20-16-10-19-21(12-16)11-13-6-8-25-9-7-13/h2-5,10,12-13H,6-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHYZSGQNBGDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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